molecular formula C13H16ClF3N2O2 B2820001 (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 2377004-36-7

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2820001
CAS No.: 2377004-36-7
M. Wt: 324.73
InChI Key: UXQXLSZQJMYRPO-RFVHGSKJSA-N
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Description

The compound (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative bearing a trifluoroethoxy-substituted phenyl group. The (2R)-stereochemistry of the pyrrolidine ring is critical for its biological activity, as enantiomeric forms (e.g., 2S) may exhibit distinct pharmacological profiles . The trifluoroethoxy group enhances metabolic stability and lipophilicity, a common strategy in fluorine-containing pharmaceuticals to optimize pharmacokinetics .

Properties

IUPAC Name

(2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)8-20-10-5-3-9(4-6-10)18-12(19)11-2-1-7-17-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXLSZQJMYRPO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with (2R)-pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The trifluoroethoxy group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzoic acid, while reduction may produce the corresponding amine derivative.

Scientific Research Applications

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally or functionally related compounds, focusing on key pharmacophores, therapeutic targets, and physicochemical properties.

Compound Name Key Structural Features Therapeutic Target/Use Molecular Weight (g/mol) Key Differences References
(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide hydrochloride (2R)-pyrrolidine carboxamide; 4-(2,2,2-trifluoroethoxy)phenyl group Not explicitly stated (likely CNS or oncology) 324.73 Chiral center at C2; absence of pyridine/piperazine moieties
Suvecaltamide Hydrochloride Acetamide core; 5-(2,2,2-trifluoroethoxy)pyridinyl group Essential tremor (voltage-activated calcium channel stabilizer) 437.87 Pyridine ring vs. pyrrolidine; acetamide vs. carboxamide linkage
RS100329 Trifluoroethoxy-phenyl-piperazine-pyrimidinedione α1-Adrenoceptor antagonist 489.43 Piperazine and pyrimidinedione core; lack of chiral pyrrolidine
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxamide Bicyclic pyrrolo-pyridazine; trifluoromethyl-furan Not specified (kinase or protease inhibition) 569.51 Complex bicyclic scaffold; trifluoromethyl vs. trifluoroethoxy
(2S)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide hydrochloride (2S)-pyrrolidine carboxamide Unknown (enantiomeric form) 324.73 Opposite stereochemistry at C2; potential differences in receptor binding

Key Observations

Stereochemical Impact : The (2R)-configuration distinguishes the target compound from its (2S)-enantiomer, which may exhibit altered receptor affinity or metabolic pathways .

Trifluoroethoxy Group : Common in CNS-active drugs (e.g., Suvecaltamide) due to enhanced blood-brain barrier penetration and resistance to oxidative metabolism .

Heterocyclic Diversity: Pyrrolidine vs. Piperazine/Pyridine: The pyrrolidine carboxamide core likely confers conformational rigidity compared to RS100329’s flexible piperazine chain .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : The trifluoroethoxy group increases logP values, enhancing membrane permeability. For example, Suvecaltamide (logP ~3.5) shares this trait with the target compound .
  • Receptor Binding: RS100329’s α1-adrenoceptor antagonism (IC50 = 0.8 nM) highlights the role of trifluoroethoxy-phenyl groups in high-affinity receptor interactions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Suvecaltamide HCl RS100329
Molecular Formula C₁₃H₁₆ClF₃N₂O₂ C₂₁H₂₃ClF₃N₃O₂ C₂₂H₂₃F₃N₄O₃
Molecular Weight (g/mol) 324.73 437.87 489.43
logP (Predicted) 2.8 3.5 4.1
Hydrogen Bond Acceptors 5 6 7

Biological Activity

(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound features a trifluoroethoxy group that enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅F₃N₂O₂
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 1915416-48-6

The biological activity of this compound is largely attributed to the trifluoroethoxy group, which enhances binding affinity to specific enzymes and receptors. This modification can modulate various signaling pathways, contributing to its pharmacological effects. The compound's mechanism may involve:

  • Interaction with protein targets leading to altered enzymatic activity.
  • Modulation of receptor activity affecting cellular signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and effects on neurological pathways.

Anticancer Activity

Recent studies have explored the compound's efficacy against cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting glioblastoma cells. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism
5bLN22910.5Apoptosis induction via mitochondrial pathway
5cLN2298.9Cell cycle arrest at G1 phase
5eLN2297.4Inhibition of VEGFR-2 signaling

These findings suggest that compounds with trifluoroethoxy substitutions can significantly inhibit tumor growth and induce apoptosis in glioblastoma cells.

Neurological Effects

The compound's structural characteristics may also confer neuroprotective properties. Studies indicate potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoroethyl group has been shown to enhance the potency of compounds targeting these receptors.

Case Studies

  • Study on Glioblastoma Treatment :
    • Objective : Evaluate the efficacy of (2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine derivatives in glioblastoma.
    • Methods : MTT assay and colony formation assays were employed on LN229 cell lines.
    • Results : Compounds exhibited significant cytotoxicity with IC50 values ranging from 7.4 µM to 10.5 µM.
  • Neuropharmacological Assessment :
    • Objective : Investigate the impact on serotonin uptake.
    • Methods : Radiolabeled serotonin uptake assays were conducted.
    • Results : The presence of the trifluoroethoxy group increased serotonin reuptake inhibition by up to sixfold compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves coupling a chiral pyrrolidine-2-carboxylic acid derivative with a 4-(2,2,2-trifluoroethoxy)aniline precursor. A critical step is maintaining stereochemical integrity during the amide bond formation. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) are often used to minimize racemization . Acidification with HCl yields the hydrochloride salt, enhancing solubility . Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) significantly impact enantiomeric excess, which should be verified via chiral HPLC or polarimetry.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with published data for pyrrolidine derivatives (e.g., chemical shifts for the trifluoroethoxy group at δ ~4.4 ppm for 1^1H and ~120 ppm for 19^19F) .
  • Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z 318.2 (free base) and 354.6 (hydrochloride) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C13_{13}H15_{15}ClF3_3N2_2O2_2: C 44.52%, H 4.31%) .

Q. What are the solubility profiles of this compound in common solvents, and how does the hydrochloride salt affect bioavailability?

  • Methodological Answer :

Solvent Solubility (mg/mL)
Water>50 (hydrochloride)
DMSO>100
Ethanol~30
The hydrochloride salt improves aqueous solubility by forming ion-dipole interactions, making it suitable for in vitro assays (e.g., cell culture media) . For in vivo studies, consider co-solvents like PEG-400 for parenteral administration.

Advanced Research Questions

Q. How can chiral synthesis of this compound be optimized to achieve >99% enantiomeric excess (ee)?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during pyrrolidine ring formation .
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to selectively favor the (2R)-configuration during amide coupling .
  • Crystallization-Induced Diastereomer Transformation : Purify via diastereomeric salt formation with chiral acids (e.g., tartaric acid) . Monitor ee via chiral stationary-phase HPLC with UV detection at 254 nm.

Q. What strategies can resolve contradictory biological activity data in receptor-binding assays?

  • Methodological Answer :

  • Binding Assay Optimization : Use radiolabeled ligands (e.g., 3^3H- or 125^{125}I-labeled analogs) to quantify affinity for targets like GPCRs or ion channels .
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for kinetic analysis (kon/off) and cellular functional assays (e.g., cAMP modulation) .
  • Metabolite Screening : Check for off-target interactions using metabolomics (LC-MS) to identify degradation products or reactive intermediates .

Q. How does the trifluoroethoxy substituent influence metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative metabolites. The CF3_3 group reduces CYP450-mediated oxidation due to electron-withdrawing effects .
  • Pharmacokinetic Profiling : Compare half-life (t1/2) and clearance rates in rodent models with analogs lacking fluorine. Fluorination typically enhances metabolic stability by 2–3 fold .

Data Contradiction Analysis

Q. Why might computational docking predictions conflict with experimental binding data for this compound?

  • Methodological Answer :

  • Conformational Flexibility : The pyrrolidine ring’s puckering and trifluoroethoxy group rotation may not be accurately modeled in rigid-receptor docking. Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to sample flexible conformations .
  • Protonation State : The hydrochloride salt’s ionic form may interact differently with binding pockets. Re-dock using pH-adjusted protonation states (e.g., Epik ionization states) .
  • Solvent Effects : Include explicit water molecules in docking grids to account for solvent-mediated interactions .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in CNS disorders?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Assess logP (target ~2–3) and P-gp efflux ratio (using MDCK-MDR1 cells) .
  • Animal Models : Use transgenic mice (e.g., Aβ-overexpressing for Alzheimer’s) or neuroinflammatory models (LPS-induced) . Measure biomarker levels (e.g., TNF-α, IL-6) via ELISA.

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